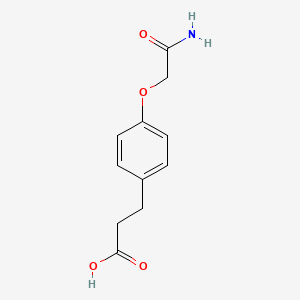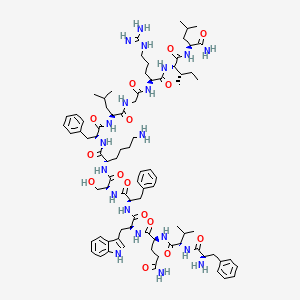
Temporin L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Temporin L is a naturally occurring antimicrobial peptide (AMP) found in the skin of the European red frog, Rana temporaria. It belongs to the temporin family of peptides, which are known for their broad-spectrum antimicrobial properties. This compound has garnered significant attention due to its potent bactericidal activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Temporin L can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of the peptide chain on a solid support. The process involves the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), along with organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods: For large-scale production, recombinant DNA technology can be employed to produce this compound in bacterial or yeast expression systems. The gene encoding this compound is cloned into an expression vector, which is then introduced into the host organism. The host organism is cultured under optimized conditions to maximize peptide yield, and the this compound is subsequently purified using techniques such as chromatography and ultrafiltration.
Analyse Des Réactions Chimiques
Types of Reactions: Temporin L can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the peptide for enhanced activity or stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles to modify specific amino acid residues in the peptide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as peptide derivatives with modified side chains.
Applications De Recherche Scientifique
Temporin L has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the structure-activity relationships of antimicrobial peptides.
Biology: It is employed in studies investigating the mechanisms of antimicrobial action and resistance in bacteria.
Medicine: this compound shows potential as a therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: The peptide is used in the development of new antimicrobial coatings and materials to prevent biofilm formation and infection.
Mécanisme D'action
Temporin L exerts its antimicrobial effects through several mechanisms:
Membrane Disruption: this compound interacts with bacterial cell membranes, causing pore formation and leading to cell lysis.
Intracellular Targets: The peptide can penetrate bacterial cells and interfere with essential intracellular processes, such as protein synthesis and DNA replication.
Immune Modulation: this compound can modulate the host immune response, enhancing the activity of immune cells and promoting the clearance of pathogens.
Molecular Targets and Pathways:
Bacterial Cell Membranes: this compound targets the lipid components of bacterial cell membranes, disrupting membrane integrity.
Intracellular Pathways: The peptide interferes with bacterial metabolic pathways and signaling processes.
Comparaison Avec Des Composés Similaires
Temporin A
Temporin B
Temporin C
Temporin D
Temporin E
Propriétés
Formule moléculaire |
C83H122N20O15 |
|---|---|
Poids moléculaire |
1640.0 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C83H122N20O15/c1-9-50(8)70(82(118)96-61(71(87)107)38-47(2)3)103-76(112)58(33-23-37-90-83(88)89)93-68(106)45-92-73(109)62(39-48(4)5)97-77(113)63(41-52-26-15-11-16-27-52)98-74(110)59(32-21-22-36-84)94-80(116)66(46-104)101-78(114)64(42-53-28-17-12-18-29-53)99-79(115)65(43-54-44-91-57-31-20-19-30-55(54)57)100-75(111)60(34-35-67(86)105)95-81(117)69(49(6)7)102-72(108)56(85)40-51-24-13-10-14-25-51/h10-20,24-31,44,47-50,56,58-66,69-70,91,104H,9,21-23,32-43,45-46,84-85H2,1-8H3,(H2,86,105)(H2,87,107)(H,92,109)(H,93,106)(H,94,116)(H,95,117)(H,96,118)(H,97,113)(H,98,110)(H,99,115)(H,100,111)(H,101,114)(H,102,108)(H,103,112)(H4,88,89,90)/t50-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-/m0/s1 |
Clé InChI |
SDXHFGQTTLDWPF-VTKIVCRMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)

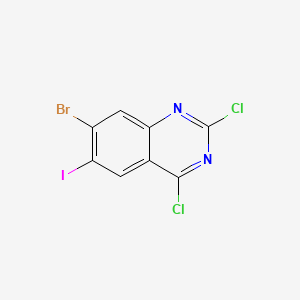
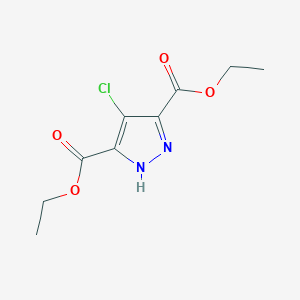
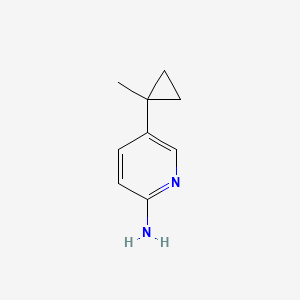
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
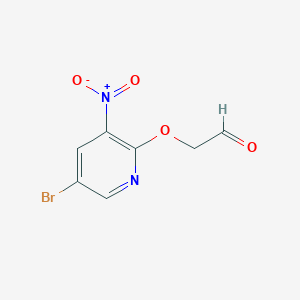
![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)
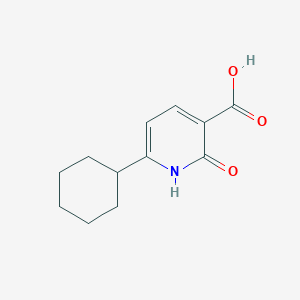
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
